1-[(7Z)-5,5-dioxo-3-[3-(trifluoromethyl)phenyl]-7-[[2-(trifluoromethyl)phenyl]methylidene]-3a,4-dihydro-3H-thiopyrano[4,3-c]pyrazol-2-yl]ethanone
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Overview
Description
1-[(7Z)-5,5-dioxo-3-[3-(trifluoromethyl)phenyl]-7-[[2-(trifluoromethyl)phenyl]methylidene]-3a,4-dihydro-3H-thiopyrano[4,3-c]pyrazol-2-yl]ethanone is a synthetic organic compound characterized by its complex structure, which includes multiple functional groups such as trifluoromethyl, dioxo, and ethanone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(7Z)-5,5-dioxo-3-[3-(trifluoromethyl)phenyl]-7-[[2-(trifluoromethyl)phenyl]methylidene]-3a,4-dihydro-3H-thiopyrano[4,3-c]pyrazol-2-yl]ethanone typically involves multi-step organic reactions. The process may start with the preparation of key intermediates, followed by their sequential transformation into the final product. Common synthetic routes may include:
Condensation reactions: Combining smaller molecules to form the larger, complex structure.
Cyclization reactions: Forming the thiopyrano[4,3-c]pyrazole ring system.
Functional group modifications: Introducing trifluoromethyl groups and other substituents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Green chemistry principles: Employing environmentally friendly solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
1-[(7Z)-5,5-dioxo-3-[3-(trifluoromethyl)phenyl]-7-[[2-(trifluoromethyl)phenyl]methylidene]-3a,4-dihydro-3H-thiopyrano[4,3-c]pyrazol-2-yl]ethanone can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or other reduced forms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it might be investigated for its potential as a bioactive molecule, possibly exhibiting properties such as enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antiviral activities.
Industry
In industry, it might find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-[(7Z)-5,5-dioxo-3-[3-(trifluoromethyl)phenyl]-7-[[2-(trifluoromethyl)phenyl]methylidene]-3a,4-dihydro-3H-thiopyrano[4,3-c]pyrazol-2-yl]ethanone would depend on its specific interactions with molecular targets. These could include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate their activity.
Pathway interference: Affecting biochemical pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
1-[(7Z)-5,5-dioxo-3-[3-(trifluoromethyl)phenyl]-7-[[2-(trifluoromethyl)phenyl]methylidene]-3a,4-dihydro-3H-thiopyrano[4,3-c]pyrazol-2-yl]ethanone: can be compared with other compounds having similar structural motifs, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties.
Properties
CAS No. |
83376-85-6 |
---|---|
Molecular Formula |
C23H18F6N2O3S |
Molecular Weight |
516.5 g/mol |
IUPAC Name |
1-[(7Z)-5,5-dioxo-3-[3-(trifluoromethyl)phenyl]-7-[[2-(trifluoromethyl)phenyl]methylidene]-3a,4-dihydro-3H-thiopyrano[4,3-c]pyrazol-2-yl]ethanone |
InChI |
InChI=1S/C23H18F6N2O3S/c1-13(32)31-21(15-6-4-7-17(10-15)22(24,25)26)18-12-35(33,34)11-16(20(18)30-31)9-14-5-2-3-8-19(14)23(27,28)29/h2-10,18,21H,11-12H2,1H3/b16-9+ |
InChI Key |
YHPKKYOZVPRNAI-CXUHLZMHSA-N |
Isomeric SMILES |
CC(=O)N1C(C2CS(=O)(=O)C/C(=C\C3=CC=CC=C3C(F)(F)F)/C2=N1)C4=CC(=CC=C4)C(F)(F)F |
Canonical SMILES |
CC(=O)N1C(C2CS(=O)(=O)CC(=CC3=CC=CC=C3C(F)(F)F)C2=N1)C4=CC(=CC=C4)C(F)(F)F |
Origin of Product |
United States |
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